- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798

Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

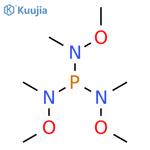

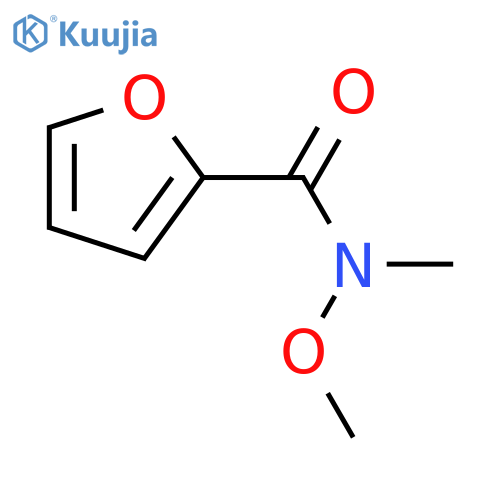

95091-92-2 structure

اسم المنتج:N-Methoxy-N-methyl-2-furancarboxamide

كاس عدد:95091-92-2

وسط:C7H9NO3

ميغاواط:155.151262044907

MDL:MFCD06804576

CID:799177

PubChem ID:10820793

N-Methoxy-N-methyl-2-furancarboxamide الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-Furancarboxamide,N-methoxy-N-methyl-

- N-Methoxy-N-methyl-2-furancarboxamide

- N-METHOXY-N-METHYL-2-FURAMIDE

- N-methoxy-N-methyl-2-pyrrolecarboxamide

- N-methoxy-N-methylfuran-2-carboxamide

- N-methoxy-N-methyl-furan-2-carboxamide

- ZPMBEUDMVUSUOS-UHFFFAOYSA-N

- AB30437

- AB1008188

- X5411

- M1476

- A845179

- N-Methoxy-N-methyl-2-furancarboxamide (ACI)

- MFCD06804576

- CS-0061702

- 95091-92-2

- AS-63227

- W16960

- SCHEMBL2306849

- AKOS007929995

- EN300-218835

- DTXSID90445289

- SY054071

-

- MDL: MFCD06804576

- نواة داخلي: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3

- مفتاح Inchi: ZPMBEUDMVUSUOS-UHFFFAOYSA-N

- ابتسامات: O=C(N(C)OC)C1=CC=CO1

حساب السمة

- نوعية دقيقة: 155.05800

- النظائر كتلة واحدة: 155.058243149g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 11

- تدوير ملزمة العد: 2

- تعقيدات: 149

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- تهمة السطحية: 0

- tautomeric العد: nothing

- إكسلوغ 3: 0.5

- طوبولوجي سطح القطب: 42.7

الخصائص التجريبية

- كثيف: 1.159

- نقطة الغليان: 264.216°C at 760 mmHg

- نقطة الوميض: 113.594°C

- انكسار: 1.49

- بسا: 42.68000

- لوغب: 0.91300

N-Methoxy-N-methyl-2-furancarboxamide أمن المعلومات

- ظروف التخزين:0-10°C

N-Methoxy-N-methyl-2-furancarboxamide بيانات الجمارك

- رمز النظام المنسق:2932190090

- بيانات الجمارك:

China Customs Code:

2932190090Overview:

2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-Methoxy-N-methyl-2-furancarboxamide الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-250mg |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 96% | 250mg |

¥1005.55 | 2025-01-20 | |

| eNovation Chemicals LLC | D968120-250mg |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 250mg |

$175 | 2024-07-28 | |

| eNovation Chemicals LLC | D968120-25g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 25g |

$2830 | 2024-07-28 | |

| Alichem | A159003126-5g |

N-Methoxy-N-methylfuran-2-carboxamide |

95091-92-2 | 95% | 5g |

$465.15 | 2023-08-31 | |

| eNovation Chemicals LLC | D968120-500mg |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 500mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | D968120-1g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 1g |

$195 | 2024-07-28 | |

| Enamine | EN300-218835-0.5g |

N-methoxy-N-methylfuran-2-carboxamide |

95091-92-2 | 95% | 0.5g |

$123.0 | 2023-09-16 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 96% | 1g |

1339.91CNY | 2021-05-08 | |

| Apollo Scientific | OR931848-1g |

N-Methoxy-N-methyl-2-furancarboxamide |

95091-92-2 | 99+% | 1g |

£37.00 | 2025-03-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-5g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 96% | 5g |

5359.63CNY | 2021-05-08 |

N-Methoxy-N-methyl-2-furancarboxamide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

المراجع

- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

طريقة الإنتاج 3

رد فعل الشرط

1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C

1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C

1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C

المراجع

- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation, Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C

المراجع

- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M, Organic Process Research & Development, 2020, 24(8), 1543-1548

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile

المراجع

- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

طريقة الإنتاج 6

رد فعل الشرط

1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane

المراجع

- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl, Tetrahedron Letters, 1997, 38(15), 2685-2688

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt

المراجع

- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt

1.2 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Triethylamine ; rt; 1 h, rt

المراجع

- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173

طريقة الإنتاج 9

رد فعل الشرط

1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids, Organic Letters, 2009, 11(19), 4474-4477

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

المراجع

- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines, Organic Letters, 2022, 24(39), 7227-7231

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

المراجع

- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water, RSC Advances, 2013, 3(26), 10158-10162

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C

1.2 Reagents: Citric acid Solvents: Water ; 22 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C

1.2 Reagents: Citric acid Solvents: Water ; 22 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C

المراجع

- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents, Journal of the American Chemical Society, 2008, 130(30), 9942-9951

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile

1.2 Reagents: Triethylamine

1.3 Solvents: Tetrahydrofuran

1.4 Solvents: Hexane , Ethyl acetate

1.2 Reagents: Triethylamine

1.3 Solvents: Tetrahydrofuran

1.4 Solvents: Hexane , Ethyl acetate

المراجع

- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

طريقة الإنتاج 15

رد فعل الشرط

1.1 Solvents: Toluene ; 10 min, 0 °C

1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

المراجع

- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids, Synthesis, 2014, 46(3), 320-330

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C

1.2 0 - 5 °C; 80 min, 25 °C

1.2 0 - 5 °C; 80 min, 25 °C

المراجع

- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins, Tetrahedron Letters, 2016, 57(35), 3924-3928

طريقة الإنتاج 17

رد فعل الشرط

1.1 Solvents: Chloroform ; rt → 0 °C

1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt

1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt

المراجع

- Method of making 2-furyl alkyl ketones, United States, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt

المراجع

- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis, Organic Letters, 2020, 22(5), 2093-2098

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

المراجع

- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes, Organic Letters, 2019, 21(16), 6333-6336

طريقة الإنتاج 20

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane

المراجع

- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46

N-Methoxy-N-methyl-2-furancarboxamide Raw materials

- Methyl 2-furoate

- N,O-Dimethylhydroxylamine

- N-Methoxy-N-methylcarbamoyl Chloride

- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)

- 2-Furoic acid

- N,O-Dimethylhydroxylamine hydrochloride

N-Methoxy-N-methyl-2-furancarboxamide Preparation Products

N-Methoxy-N-methyl-2-furancarboxamide الوثائق ذات الصلة

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide) منتجات ذات صلة

- 109531-96-6(N-Methylfurohydroxamic Acid)

- 451476-52-1(N-(4-ethylphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide)

- 1797236-04-4(1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea)

- 2549025-15-0(N-methyl-1-phenyl-N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methanesulfonamide)

- 2248274-29-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-fluorophenyl)furan-2-yl]propanoate)

- 2138025-16-6(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine)

- 2172481-65-9(methyl 2-(3-hydroxyoxan-3-yl)-2-methylbutanoate)

- 1803724-30-2(2-Bromo-1-(3-ethyl-5-iodophenyl)propan-1-one)

- 917746-33-9(3-Ethyl-6-methyl-quinoline-2-thiol)

- 884341-06-4(6-2-(dimethylamino)ethoxypyridin-3-amine)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide

نقاء:99%/99%/99%

كمية:1g/5g/25g

الأسعار ($):173.0/693.0/2770.0